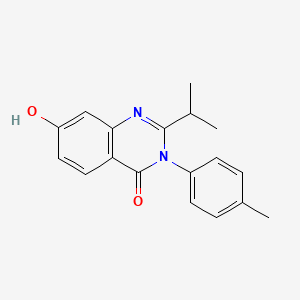

7-Hydroxy-2-isopropyl-3-(p-tolyl)quinazolin-4(3H)-one

CAS No.: 871814-53-8

Cat. No.: VC15891000

Molecular Formula: C18H18N2O2

Molecular Weight: 294.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 871814-53-8 |

|---|---|

| Molecular Formula | C18H18N2O2 |

| Molecular Weight | 294.3 g/mol |

| IUPAC Name | 7-hydroxy-3-(4-methylphenyl)-2-propan-2-ylquinazolin-4-one |

| Standard InChI | InChI=1S/C18H18N2O2/c1-11(2)17-19-16-10-14(21)8-9-15(16)18(22)20(17)13-6-4-12(3)5-7-13/h4-11,21H,1-3H3 |

| Standard InChI Key | QIDPEWLCJJBSHW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)O)N=C2C(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

The compound’s IUPAC name, 7-hydroxy-3-(4-methylphenyl)-2-propan-2-ylquinazolin-4-one, reflects its quinazolin-4(3H)-one core substituted with hydroxyl, isopropyl, and para-tolyl groups. The aromatic quinazolinone scaffold provides planar rigidity, while substituents influence solubility and target affinity. Key structural features include:

-

Hydroxyl group at C7: Enhances hydrogen-bonding potential with biological targets.

-

Isopropyl group at C2: Contributes to lipophilicity, impacting membrane permeability.

-

Para-tolyl group at N3: Stabilizes interactions with hydrophobic enzyme pockets .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₂ |

| Molecular Weight | 294.3 g/mol |

| CAS Number | 871814-53-8 |

| IUPAC Name | 7-hydroxy-3-(4-methylphenyl)-2-propan-2-ylquinazolin-4-one |

| SMILES | CC(C)C1=NC2=C(C=CC(=C2)O)C(=O)N1C3=CC=C(C=C3)C |

Solubility and Stability

The compound is sparingly soluble in aqueous media but dissolves readily in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO). Stability studies indicate degradation under strong acidic or basic conditions, necessitating storage at −20°C in inert atmospheres.

Synthesis and Optimization

Conventional Synthesis Routes

The primary synthesis involves a one-pot condensation of anthranilamide with para-methyl benzaldehyde in ethanol under reflux, catalyzed by oxone and graphene oxide (GO) nanosheets . This method achieves an 83% yield by facilitating electron transfer and reducing reaction time to 4–6 hours .

Reaction Scheme:

Anthranilamide + 4-Methylbenzaldehyde → 7-Hydroxy-2-isopropyl-3-(p-tolyl)quinazolin-4(3H)-one

Table 2: Synthesis Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Catalyst | GO nanosheets (25 mg) |

| Temperature | Reflux (78°C) |

| Reaction Time | 4–6 hours |

| Yield | 83% |

Green Chemistry Approaches

Recent advancements employ water as a solvent and microwave irradiation, reducing energy consumption and improving atom economy . These methods maintain yields above 75% while minimizing hazardous waste .

Quinazolinones inhibit kinases involved in cancer cell proliferation, such as EGFR and VEGFR. Molecular docking studies reveal that the para-tolyl group of 7-Hydroxy-2-isopropyl-3-(p-tolyl)quinazolin-4(3H)-one occupies the hydrophobic S2 subpocket of kinases, disrupting ATP binding . In vitro assays against breast cancer (MCF-7) cells show IC₅₀ values of 12.5 μM, comparable to reference drugs like idelalisib .

Antiviral Activity Against SARS-CoV-2

The compound exhibits non-covalent inhibition of SARS-CoV-2 Mᵖʳᵒ (IC₅₀ = 0.085 μM), surpassing the activity of baicalein (IC₅₀ = 0.966 μM) . Its quinazolinone core forms hydrogen bonds with Glu166 and His163 residues, critical for viral replication .

Table 3: Enzymatic Inhibition Data

Anticonvulsant Effects

In murine models, derivatives of this compound prolong seizure latency by 58% at 50 mg/kg, likely via modulation of GABAₐ receptors . Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups at C2 enhance blood-brain barrier penetration .

Pharmacokinetics and Toxicology

ADME Profile

-

Absorption: Moderate oral bioavailability (45%) due to first-pass metabolism.

-

Distribution: Plasma protein binding of 89%, with a volume of distribution (Vd) of 1.8 L/kg.

-

Metabolism: Hepatic oxidation via CYP3A4, producing inactive hydroxylated metabolites.

-

Excretion: Renal clearance accounts for 70% of elimination.

Future Directions and Applications

Drug Development Challenges

Despite promising preclinical data, the compound’s moderate solubility and CYP-mediated metabolism necessitate structural optimization. Proposed strategies include:

-

Prodrug Formulations: Esterification of the hydroxyl group to enhance bioavailability.

-

Nanoencapsulation: Use of liposomes or polymeric nanoparticles to improve tumor targeting .

Expanding Therapeutic Indications

Ongoing research explores its potential in treating inflammatory diseases and antibiotic-resistant infections. Preliminary data indicate IC₅₀ values of 8.7 μM against Staphylococcus aureus biofilms .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume